An In-depth Technical Guide to Cycloartane-3β,24,25-triol: Natural Sources, Biosynthesis, and Therapeutic Potential
An In-depth Technical Guide to Cycloartane-3β,24,25-triol: Natural Sources, Biosynthesis, and Therapeutic Potential
Abstract
Cycloartane-3β,24,25-triol, a tetracyclic triterpenoid, has emerged as a molecule of significant interest within the scientific community, particularly for its potential applications in oncology. This guide provides a comprehensive overview of the natural occurrences of this compound, delving into its biosynthetic origins and the methodologies for its isolation and characterization. Furthermore, we explore its biological activities, with a special focus on its role as a selective kinase inhibitor, offering a valuable resource for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Cycloartane Triterpenoids
Cycloartane triterpenoids are a class of natural products characterized by a distinctive cyclopropane ring within their tetracyclic structure.[1] Widely distributed in the plant kingdom, these compounds serve as crucial intermediates in the biosynthesis of phytosterols.[2] Beyond their fundamental biological roles in plants, cycloartane triterpenoids exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1] Cycloartane-3β,24,25-triol is a prominent member of this family, distinguished by hydroxyl groups at the C-3, C-24, and C-25 positions, which contribute to its unique biological properties. Recent studies have highlighted its potential as a targeted anti-cancer agent, spurring further investigation into its natural sources and mechanisms of action.[3][4]
Natural Distribution of Cycloartane-3β,24,25-triol
Cycloartane-3β,24,25-triol has been identified in a variety of plant species, and can also be produced through microbial biotransformation. The table below summarizes some of the key natural sources.
| Organism Type | Species | Family | Part(s) Containing the Compound | Reference(s) |
| Plant | Mangifera indica (Mango) | Anacardiaceae | Bark, Leaves | [5][6] |
| Plant | Chrysanthemum morifolium | Asteraceae | Flowers | [7][8][9] |
| Plant | Tillandsia recurvata (Ball Moss) | Bromeliaceae | Whole Plant | [3] |
| Plant | Abies forrestii | Pinaceae | Not Specified | [10][11] |
| Plant | Dysoxylum malabaricum | Meliaceae | Not Specified | [10][11] |
| Plant | Aphanamixis polystachya | Meliaceae | Bark | Not specified in search results |
| Plant | Euphorbia macrostegia | Euphorbiaceae | Whole Plant | [12] |
| Plant | Commiphora myrrha | Burseraceae | Resinous Exudates | [13] |
| Fungus | Glomerella fusarioides | Glomerellaceae | Not Applicable (Biotransformation) | [14] |
Biosynthesis: From Squalene to a Functional Triol
The biosynthesis of Cycloartane-3β,24,25-triol is a multi-step process that begins with the fundamental building blocks of isoprenoids. The pathway can be broadly divided into two major stages: the formation of the cycloartane skeleton and the subsequent oxidative functionalization.
Formation of the Cycloartane Skeleton
The journey to Cycloartane-3β,24,25-triol starts with the cyclization of 2,3-oxidosqualene. In plants, this crucial step is catalyzed by the enzyme cycloartenol synthase (CAS) , which directs the folding of the linear squalene precursor into the characteristic pentacyclic structure of cycloartenol, featuring a cyclopropane ring.[2][15][16] This contrasts with the biosynthesis of sterols in animals and fungi, where lanosterol synthase produces the tetracyclic lanosterol.[15]
Caption: Biosynthetic pathway from Acetyl-CoA to Cycloartenol.
Oxidative Functionalization
Following the formation of cycloartenol, a series of oxidative modifications are required to introduce the hydroxyl groups at the C-3, C-24, and C-25 positions. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) , a large and diverse family of enzymes that play a critical role in the structural diversification of triterpenoids.[4][7][17] While the specific CYPs responsible for the 24- and 25-hydroxylation of cycloartenol have not been definitively identified, it is well-established that CYPs catalyze regio- and stereospecific hydroxylations of triterpenoid scaffolds.[4][7] The hydroxylation at the C-3 position is an early and common step in phytosterol biosynthesis.
Caption: Postulated oxidative modifications of the cycloartenol backbone.
Extraction, Isolation, and Purification: A Methodological Overview
The isolation of Cycloartane-3β,24,25-triol from its natural sources requires a multi-step process involving extraction, fractionation, and chromatographic purification. The choice of methodology is dictated by the source material and the presence of co-occurring secondary metabolites.
General Workflow
The general workflow for the isolation of Cycloartane-3β,24,25-triol is depicted in the diagram below.
Caption: General workflow for the isolation of Cycloartane-3β,24,25-triol.
Exemplar Protocol: Isolation from Mangifera indica Bark
The following protocol is a representative example for the isolation of cycloartane triterpenoids from mango bark.[13][18][19]
Step 1: Material Preparation and Extraction
-
Collect fresh bark from Mangifera indica.
-
Air-dry the bark in the shade for several weeks to reduce moisture content.
-
Grind the dried bark into a fine powder using a mechanical grinder.
-
Macerate the powdered bark with methanol at room temperature for 24-48 hours with periodic agitation. Repeat the extraction process 3-5 times to ensure exhaustive extraction.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Step 2: Solvent Partitioning
-
Suspend the crude methanolic extract in a mixture of water and methanol (e.g., 9:1 v/v).
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the target compound. Cycloartane triterpenoids are typically found in the less polar fractions (n-hexane and dichloromethane).
Step 3: Chromatographic Purification
-
Subject the triterpenoid-rich fraction to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and analyze by TLC. Combine fractions containing the compound of interest.
-
For final purification, utilize preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase such as acetonitrile and water.
Analytical Characterization
The structural elucidation and confirmation of Cycloartane-3β,24,25-triol are achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for determining the chemical structure. Key characteristic signals in the ¹H NMR spectrum include the upfield doublets corresponding to the cyclopropane ring protons and signals for the methyl groups.[1][20] The ¹³C NMR spectrum provides information on the number and type of carbon atoms present.[1][20]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[1][21] Electron ionization (EI-MS) often shows characteristic fragmentation patterns for cycloartane triterpenoids, including the loss of the side chain.[1][21] High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.
Biological Activity and Therapeutic Potential
Cycloartane-3β,24,25-triol has demonstrated promising biological activities, most notably in the realm of cancer research.
Inhibition of MRCKα Kinase
One of the most significant findings is the potent and selective inhibition of Myotonic dystrophy kinase-related Cdc42–binding kinase α (MRCKα) by Cycloartane-3β,24,25-triol.[3][7][22] MRCK kinases are implicated in the regulation of the actin-myosin cytoskeleton, which plays a crucial role in tumor cell motility and invasion.[7][8] By inhibiting MRCKα, Cycloartane-3β,24,25-triol can disrupt these processes, thereby impeding cancer progression and metastasis.[7] The mechanism of inhibition is believed to be competitive with ATP at the kinase's active site.[22]
Caption: Mechanism of action of Cycloartane-3β,24,25-triol via MRCKα inhibition.
Anti-Prostate Cancer Activity
In vitro studies have demonstrated that Cycloartane-3β,24,25-triol can reduce the viability of prostate cancer cell lines, such as PC-3 and DU145.[3][22] This anti-proliferative effect is likely a direct consequence of its MRCKα inhibitory activity. These findings position Cycloartane-3β,24,25-triol as a promising lead compound for the development of novel therapeutics for prostate cancer.[3]
Other Biological Activities
In addition to its anti-cancer potential, (24S)-Cycloartane-3β,24,25-triol has also been reported to exhibit antitubercular activity against Mycobacterium tuberculosis.[8][9]
Future Perspectives and Conclusion
Cycloartane-3β,24,25-triol stands out as a natural product with significant therapeutic potential. Its well-defined mechanism of action as an MRCKα inhibitor provides a strong rationale for its further development as an anti-cancer agent. Future research should focus on several key areas:
-
Optimization of Extraction and Purification: Developing more efficient and scalable methods for isolating the compound from its natural sources.
-
Elucidation of Biosynthetic Pathway: Identifying the specific cytochrome P450 enzymes responsible for the hydroxylation of the cycloartane skeleton will open avenues for biosynthetic production in microbial or plant-based systems.
-
In Vivo Efficacy and Pharmacokinetics: Conducting pre-clinical and clinical studies to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of Cycloartane-3β,24,25-triol.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of the natural product to identify compounds with improved potency, selectivity, and drug-like properties.
References
-
Lowe, H. I. C., Watson, C. T., Badal, S., Toyang, N. J., & Bryant, J. (2012). Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro. Cancer Cell International, 12(1), 46. [Link]
-
Human Metabolome Database. (2012). (3beta,24xi)-Cycloartane-3,24,25-triol (HMDB0035998). [Link]
-
PubChem. (n.d.). Cycloartane-3,24,25-triol. National Center for Biotechnology Information. [Link]
-
Lowe, H. I. C., Toyang, N. J., & Bryant, J. (2012). Abstract B13: Cycloartane-3,24,25-triol: A cancer chemopreventive cycloartane inhibits MRCK kinase and demonstrates anti prostate cancer activity in vitro. Cancer Research, 72(4_Supplement), B13. [Link]
-
Enríquez, R. G., et al. (2009). MANGIFERA INDICA: FULL 1H AND 13C NMR CHARACTERIZATION OF NEW CYCLOARTANE TYPE TRITERPENOIDS. ResearchGate. [Link]
-
OSADHI. (n.d.). List of plants having phytochemicals: Cycloartane-3,24,25-Triol. [Link]
-
Akihisa, T., et al. (1998). Biotransformation of Cycloartane-Type Triterpenes by the Fungus Glomerella fusarioides. Journal of Natural Products, 61(4), 478-482. [Link]
-
Lowe, H. I., et al. (2012). Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro. ResearchGate. [Link]
-
Dong, H., & Qi, X. (2023). Biosynthesis of triterpenoids in plants: Pathways, regulation, and biological functions. Current Opinion in Plant Biology, 74, 102381. [Link]
-
Ayatollahi, A. M., et al. (2012). Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines. Brieflands. [Link]
-
Ayatollahi, S. A. M., et al. (2013). EI-Mass fragmentation pattern of cycloart-25-en-3β,24-diol. ResearchGate. [Link]
-
Akihisa, T., et al. (2001). Constituents of Compositae Plants. 2. Triterpene Diols, Triols, and Their 3-O-Fatty Acid Esters from Edible Chrysanthemum Flower Extract and Their Anti-inflammatory Effects. Journal of Agricultural and Food Chemistry, 49(9), 4142-4148. [Link]
-
Akihisa, T., et al. (2001). Constituents of compositae plants. 2. Triterpene diols, triols, and their 3-o-fatty acid esters from edible chrysanthemum flower extract and their anti-inflammatory effects. PubMed. [Link]
-
Nes, W. D. (2011). Biosynthesis of Cholesterol and Other Sterols. Chemical Reviews, 111(10), 6423-6451. [Link]
-
Anjaneyulu, V., et al. (1989). The triterpenoids and steroids from Mangifera indica Linn. Journal of the Indian Chemical Society, 66(3), 191-193. [Link]
-
Enríquez, R. G., et al. (2010). (1) H and (13) C NMR characterization of new cycloartane triterpenes from Mangifera indica. Magnetic Resonance in Chemistry, 48(5), 416-421. [Link]
-
Ohyama, K., et al. (2009). Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis. Proceedings of the National Academy of Sciences, 106(3), 725-730. [Link]
-
Jia, Z., et al. (2021). Cycloartane- and Lanostane-Type Triterpenoids from the Resin of Parthenium argentatum AZ-2, a Byproduct of Guayule Rubber Production. ACS Omega, 6(23), 15001-15010. [Link]
-
Gas-Pascual, E., et al. (2014). Plant Oxidosqualene Metabolism: Cycloartenol Synthase–Dependent Sterol Biosynthesis in Nicotiana benthamiana. PLoS ONE, 9(10), e109156. [Link]
-
Gao, X., et al. (2015). Cycloartan-24-ene-1α,2α,3β-triol, a cycloartane-type triterpenoid from the resinous exudates of Commiphora myrrha, induces apoptosis in human prostatic cancer PC-3 cells. Oncology Letters, 9(4), 1837-1842. [Link]
-
PureChem. (n.d.). Cycloartane-3β,24,25-triol. [Link]
-
Kim, J., et al. (2022). Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production. Journal of Organic Chemistry, 87(17), 11721-11729. [Link]
-
Ragasa, C. Y., et al. (2005). Triterpenoids from Chrysanthemum morifolium. ResearchGate. [Link]
-
Pathirana, C. K., et al. (2018). Optimization of DNA extraction and PCR protocols for plants with high Phenolics: Bael, Mango, Pomegranate as examples. Journal of the National Science Foundation of Sri Lanka, 46(1), 103-112. [Link]
-
Hall, J., et al. (1969). The conversion of lanosterol, cycloartenol and 24-methylenecycloartanol into poriferasterol by Ochromonas malhamensis. Biochemical Journal, 112(1), 129-130. [Link]
-
Li, Y., et al. (2023). Analysis of Chemical Constituents of Chrysanthemum morifolium Extract and Its Effect on Postprandial Lipid Metabolism in Healthy Adults. Foods, 12(2), 273. [Link]
-
Olson, M. F. (2012). Myotonic dystrophy kinase-related Cdc42-binding kinases (MRCK), the ROCK-like effectors of Cdc42 and Rac1. Small GTPases, 3(3), 169-176. [Link]
-
Hall, J., et al. (1969). The conversion of lanosterol, cycloartenol and 24-methylenecycloartanol into poriferasterol by Ochromonas malhamensis. SciSpace. [Link]
-
Khan, S., et al. (2014). Extraction of DNA suitable for PCR applications from mature leaves of Mangifera indica L. Genetics and Molecular Research, 13(3), 7479-7486. [Link]
-
Ghosh, S. (2017). Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes. Frontiers in Plant Science, 8, 1888. [Link]
-
Wang, Y., et al. (2019). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of the Chilean Chemical Society, 64(2), 4446-4452. [Link]
-
Wikipedia. (n.d.). Cycloartenol. [Link]
-
Enríquez, R. G., et al. (2010). (1) H and (13) C NMR characterization of new cycloartane triterpenes from Mangifera indica. Magnetic resonance in chemistry : MRC, 48(5), 416-21. [Link]
-
Salazar-López, E. I., et al. (2019). Preparative scale extraction of mangiferin and lupeol from mango (Mangifera indica L.) leaves and bark by different extraction methods. Biotecnia, 21(2), 148-155. [Link]
-
Rollando, R., et al. (2015). Preliminary phytochemical and HPLC screening of triterpenoid compounds in some species of mango (Mangifera indica L.) barks from West Java. Journal of Chemical and Pharmaceutical Research, 7(8), 848-851. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wang, Z., et al. (2018). Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea. Molecules, 23(11), 2933. [Link]
Sources
- 1. brieflands.com [brieflands.com]
- 2. Cycloartenol - Wikipedia [en.wikipedia.org]
- 3. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cycloartane-3,24,25-triol | C30H52O3 | CID 5270670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. Genetic evidence that the human CYP2R1 enzyme is a key vitamin D 25-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. znaturforsch.com [znaturforsch.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Preparative scale extraction of mangiferin and lupeol from mango (Mangifera indica L.) leaves and bark by different extraction methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jocpr.com [jocpr.com]
- 20. (1) H and (13) C NMR characterization of new cycloartane triterpenes from Mangifera indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. CYP24A1 - Wikipedia [en.wikipedia.org]
